Mti-31

Description

MTI-31 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

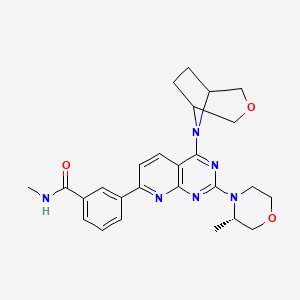

2D Structure

3D Structure

Properties

CAS No. |

1567915-38-1 |

|---|---|

Molecular Formula |

C26H30N6O3 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

N-methyl-3-[2-[(3S)-3-methylmorpholin-4-yl]-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)pyrido[2,3-d]pyrimidin-7-yl]benzamide |

InChI |

InChI=1S/C26H30N6O3/c1-16-13-34-11-10-31(16)26-29-23-21(24(30-26)32-19-6-7-20(32)15-35-14-19)8-9-22(28-23)17-4-3-5-18(12-17)25(33)27-2/h3-5,8-9,12,16,19-20H,6-7,10-11,13-15H2,1-2H3,(H,27,33)/t16-,19?,20?/m0/s1 |

InChI Key |

LVPBYQVQBZLDAU-DZIBYMRMSA-N |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC3=C(C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)C(=N2)N5C6CCC5COC6 |

Canonical SMILES |

CC1COCCN1C2=NC3=C(C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)C(=N2)N5C6CCC5COC6 |

Origin of Product |

United States |

Foundational & Exploratory

MTI-31: A Technical Guide to a Novel Dual mTORC1/mTORC2 Inhibitor for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTI-31 (also known as LXI-15029) is a potent and highly selective, orally active, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It effectively targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), leading to a comprehensive blockade of the mTOR signaling pathway.[1][2] Preclinical studies have demonstrated its significant anti-tumor activity across a range of cancer models, including non-small cell lung cancer (NSCLC), breast cancer, renal cancer, and glioma.[1][3] this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth, epithelial-mesenchymal transition (EMT), and metastasis.[4] Furthermore, it has been observed to enhance anti-tumor immunity, suggesting its potential as a multifaceted anti-cancer agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effects by directly binding to the catalytic domain of mTOR kinase, thereby inhibiting its enzymatic activity.[5] This inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.

Inhibition of mTORC1 Signaling: By inhibiting mTORC1, this compound blocks the phosphorylation of key substrates such as p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] This leads to a reduction in protein synthesis and cell growth.

Inhibition of mTORC2 Signaling: Unlike first-generation mTOR inhibitors (rapalogs), this compound also inhibits mTORC2. This prevents the phosphorylation of Akt at serine 473 (S473), a crucial step for full Akt activation.[5] Inhibition of the mTORC2-Akt axis leads to the modulation of apoptosis-related proteins and contributes to the anti-tumor effects of this compound.

The dual inhibition of mTORC1 and mTORC2 by this compound offers a more complete blockade of the mTOR pathway compared to rapalogs, potentially overcoming the feedback activation of Akt often observed with mTORC1-selective inhibitors.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Notes |

| mTOR Binding Affinity (Kd) | 0.20 nM | [1][6] |

| mTOR Kinase Inhibition (IC50) | 39 nM | In a LANCE assay with 100 µM ATP.[2] |

| Selectivity over PI3K Isoforms | >5,000-fold | Compared to PIK3CA, PIK3CB, and PIK3G.[6] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 for Cell Proliferation | Notes |

| HCC827, PC9, H1975, H1993, A549 | Non-Small Cell Lung Cancer | <1 µmol/L | [1] |

| 786-O | Renal Cancer | ≤0.12 µM (for 50% inhibition of mTORC1/2 substrates) | |

| U87MG | Glioma | ≤0.12 µM (for 50% inhibition of mTORC1/2 substrates) | |

| MDA-MB-453 | Breast Cancer | ≤0.12 µM (for 50% inhibition of mTORC1/2 substrates) |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Cancer Type | This compound Dosage | Outcome |

| H1975 | Non-Small Cell Lung Cancer | 25 mg/kg/day (oral) | Inhibition of tumor growth. |

| U87MG | Glioma | 30 mg/kg/day (oral) | Inhibition of tumor growth. |

| KRAS mutant lung orthotopic xenograft | Non-Small Cell Lung Cancer | 15 mg/kg (oral, with 7.5mg/kg MRTX849) | Significant inhibition of tumor growth, reduced angiogenesis and collagen deposition.[1] |

| KRAS lung cancer model | Non-Small Cell Lung Cancer | 10, 20, and 40 mg/kg/day (oral) | Dose-dependent tumor suppression.[1] |

| MDA-MB-453 | Breast Cancer | 5-40 mg/kg (oral) | Efficacious in HER2+/PIK3CAmut and/or PTEN-deficiency models. |

| 786-O | Renal Cancer | 5-40 mg/kg (oral) | Efficacious in HER2+/PIK3CAmut and/or PTEN-deficiency models. |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and findings from published studies on this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of key mTORC1 and mTORC2 substrates.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-S6K1 (T389), anti-S6K1, anti-p-Akt (S473), anti-Akt, anti-p-4EBP1 (T70), anti-4EBP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 6 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line for implantation

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., daily). Administer the vehicle to the control group.

-

Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Plot tumor growth curves and perform statistical analysis to determine the efficacy of this compound.

Visualizations

Signaling Pathways

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising dual mTORC1/mTORC2 inhibitor with potent anti-tumor activity demonstrated in a variety of preclinical cancer models. Its ability to comprehensively block the mTOR signaling pathway, including the rapamycin-resistant mTORC2 complex, suggests it may offer advantages over existing mTOR inhibitors. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Further clinical investigation of this compound in relevant patient populations is warranted.[4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. In vitro kinase assay [protocols.io]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. biotna.net [biotna.net]

- 5. Integrated preclinical and clinical development of mTOR inhibitors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel mTORC1/2 Inhibitor (this compound) Inhibits Tumor Growth, Epithelial-Mesenchymal Transition, Metastases, and Improves Antitumor Immunity in Preclinical Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

LXI-15029: A Comprehensive Technical Guide to a Novel Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LXI-15029, also known as MTI-31, is a potent and selective, orally bioavailable dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. As a critical downstream effector in the PI3K/Akt signaling pathway, mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. LXI-15029 distinguishes itself by its ability to competitively inhibit the kinase activity of both mTORC1 and mTORC2, offering a more comprehensive blockade of mTOR signaling compared to earlier generation inhibitors. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data related to LXI-15029, with a focus on the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

LXI-15029 is a small molecule inhibitor with the chemical formula C26H30N6O3.[1] Its molecular structure is presented below.

Chemical Structure of LXI-15029 (A visual representation of the chemical structure of LXI-15029 would be placed here. Based on the search, a scientific diagram is available in literature[2])

The key physicochemical and pharmacological properties of LXI-15029 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Synonyms | This compound | [1] |

| Molecular Formula | C26H30N6O3 | [1] |

| Molecular Weight | 474.57 g/mol | [1] |

| CAS Number | 1567915-38-1 | [1] |

| Mechanism of Action | ATP-competitive dual mTORC1/mTORC2 inhibitor | [3][4] |

| Binding Affinity (Kd for mTOR) | 0.20 nM | [5] |

| IC50 (mTOR) | 39 nM (in LANCE assay with 100 µM ATP) | [5] |

| Selectivity | >5000-fold selectivity for mTOR over PI3K family isoforms | [1][5] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action and Signaling Pathway

LXI-15029 exerts its anti-neoplastic activity by directly targeting the kinase domain of mTOR in an ATP-competitive manner.[3][4] This inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to the disruption of critical cellular processes that promote tumor growth and survival.

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular functions. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), a negative regulator of Rheb. The activation of Rheb is essential for the activation of mTORC1. mTORC1 subsequently phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.

mTORC2, on the other hand, is a key regulator of Akt, phosphorylating it at Serine 473, which is required for its full activation. By inhibiting both mTORC1 and mTORC2, LXI-15029 not only blocks the downstream signaling of mTORC1 but also disrupts the feedback loop that can lead to the reactivation of Akt, a common resistance mechanism to mTORC1-specific inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LXI-15029.

Experimental Protocols

The characterization of LXI-15029 involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.

In Vitro mTOR Kinase Assay (LANCE® TR-FRET Assay)

The potency of LXI-15029 against mTOR kinase was determined using a LANCE® (Lanthanide Chelate Excite) time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by mTOR.

Objective: To determine the IC50 value of LXI-15029 for mTOR kinase inhibition.

Materials:

-

Recombinant human mTOR enzyme

-

ULight™-labeled substrate (e.g., ULight-p70 S6K)

-

Europium (Eu)-labeled anti-phospho-substrate antibody

-

ATP

-

LXI-15029 (serially diluted)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Protocol:

-

Prepare serial dilutions of LXI-15029 in DMSO and then dilute in assay buffer.

-

Add a fixed concentration of mTOR enzyme to each well of the microplate.

-

Add the serially diluted LXI-15029 or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding a mixture of the ULight™-labeled substrate and ATP (e.g., 100 µM).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the Eu-labeled anti-phospho-substrate antibody and EDTA.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (ULight™) and 615 nm (Europium).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) for each well.

-

Plot the TR-FRET ratio against the log concentration of LXI-15029 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro mTOR kinase LANCE® TR-FRET assay.

Cell-Based Western Blot Analysis

To confirm the on-target activity of LXI-15029 in a cellular context, Western blot analysis is performed to measure the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.

Objective: To assess the inhibition of mTORC1 and mTORC2 signaling in cancer cell lines treated with LXI-15029.

Materials:

-

Cancer cell lines (e.g., breast cancer, NSCLC)

-

Cell culture medium and supplements

-

LXI-15029

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against: p-S6K (T389), total S6K, p-Akt (S473), total Akt, p-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Chemiluminescent substrate

Protocol:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of LXI-15029 or vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Preclinical Efficacy

LXI-15029 has demonstrated significant anti-tumor activity in various preclinical models.

In Vitro Cell Proliferation Assays

The anti-proliferative effects of LXI-15029 have been evaluated in a panel of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| Multiple NSCLC models | Non-Small Cell Lung Cancer | <1 |

| Breast Cancer Lines | Breast Cancer | Dependent on HER2+ and/or PIK3CAmut status |

Data compiled from publicly available sources.[1]

In Vivo Tumor Growth Inhibition

In xenograft models using tumor-bearing mice, orally administered LXI-15029 has shown to inhibit tumor growth at well-tolerated doses. For instance, in multiple non-small cell lung cancer (NSCLC) models, a minimal effective dose (MED) of less than 10 mg/kg was observed.[1]

Clinical Development

A Phase I dose-escalation study of LXI-15029 has been conducted in Chinese subjects with advanced malignant solid tumors. The study evaluated the safety, pharmacokinetics (PK), and preliminary efficacy of the drug.

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 110 mg BID |

| Dose-Limiting Toxicity (DLT) | Grade 3 increased alanine aminotransferase (at 150 mg) |

| Common Treatment-Related Adverse Events | Leukocytopenia, increased ALT/AST, prolonged QT interval, hypertriglyceridemia |

| Pharmacokinetics (Tmax) | Rapidly absorbed, with a median Tmax of 0.68–1.25 hours after a single dose |

Data from a Phase I clinical trial.[6]

Conclusion

LXI-15029 is a promising dual mTORC1/mTORC2 inhibitor with a well-defined mechanism of action and favorable preclinical and early clinical profiles. Its ability to comprehensively block the mTOR signaling pathway provides a strong rationale for its continued development as a potential therapeutic agent for a range of solid tumors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this and similar targeted therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. LXI-15029 is an investigational compound and its safety and efficacy have not been fully established.

References

Preclinical studies of Mti-31 in solid tumors

An In-depth Technical Guide to the Preclinical Studies of MTI-31 in Solid Tumors

Introduction

This compound, also identified as LXI-15029, is a novel, potent, and highly selective dual inhibitor of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][2][3] As an ATP-competitive mTOR kinase inhibitor, this compound targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are pivotal regulators of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention. Preclinical studies have demonstrated the single-agent oral antitumor efficacy of this compound across a range of solid tumor models, including those with resistance to other targeted therapies.[1][3][4] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanisms of action of this compound in solid tumors.

Mechanism of Action

This compound exerts its antitumor effects by directly inhibiting the kinase activity of mTOR, with a high degree of selectivity over other kinases such as PI3Kα, PI3Kβ, and PI3Kγ.[2] Its dual inhibition of mTORC1 and mTORC2 allows it to block downstream signaling more comprehensively than mTORC1-selective inhibitors like rapamycin.

Key downstream effects of this compound include:

-

Inhibition of mTORC1: This leads to the reduced phosphorylation of its substrates, S6K1 and 4E-BP1, which in turn suppresses protein synthesis and cell growth.[1][2]

-

Inhibition of mTORC2: This prevents the phosphorylation of AKT at serine 473, a key event for its full activation.[1][2] This action is crucial as it blocks the feedback activation of AKT often seen with mTORC1-only inhibitors.[1]

-

Induction of Apoptosis: this compound has been shown to induce apoptosis, which is linked to the mTORC2-regulated activity of Bim and GSK3.[5]

-

Suppression of PD-L1: In non-small cell lung cancer (NSCLC) models, this compound suppressed programmed death-ligand 1 (PD-L1) expression through an mTORC2/AKT/GSK3β-dependent mechanism, suggesting a role in enhancing antitumor immunity.[1][4]

The following diagram illustrates the signaling pathway targeted by this compound.

Quantitative Data Summary

This compound has demonstrated potent activity across various assays and tumor models. The data below is compiled from multiple preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Assay/Model | Reference |

| Binding Affinity (Kd) | 0.20 nM | mTOR Binding Assay | [2][5] |

| Enzymatic IC50 | 39 nM | LANCE Assay (mTOR substrate phosphorylation) | [2][5] |

| Selectivity | >5,000-fold | vs. PI3KCA, PIK3CB, PIK3G | [2][5] |

| Cellular IC50 (U87MG) | 0.5 µM | Cell Growth Assay | [1] |

| Cellular IC50 (NSCLC) | <1 µmol/L | Cell Proliferation Assay | [1][4] |

| Phosphorylation Inhibition (50%) | ≤0.12 µM | P-AKT(S473), P-S6K1(T389) in 786-O, U87MG, MDA-MB-453 cells | [5] |

Table 2: In Vivo Antitumor Efficacy

| Tumor Model | Dosing | Outcome | Reference |

| NSCLC Models (various drivers) | <10 mg/kg (MED) | Potent tumor growth inhibition | [1][4] |

| H1975 NSCLC Xenograft | 10, 20, 40 mg/kg/day (oral) | Dose-dependent tumor inhibition | [3] |

| U87MG Glioma Xenograft | 30 mg/kg/day (oral) | Tumor growth inhibition | [2] |

| MDA-MB-453 Breast Cancer Xenograft | 40 mg/kg/day (oral) | Tumor regression | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Proliferation Assay

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Lines: A panel of cancer cell lines, including NSCLC (e.g., H1975, PC9, H2228), breast cancer (e.g., MDA-MB-453, MDA-MB-231), and glioma (U87MG) were used.[1][5]

-

Methodology:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with various concentrations of this compound (e.g., ranging from 0.01 to 100 µM) for a period of 3 to 5 days.[1][5]

-

Cell viability was assessed using standard methods such as the Sulforhodamine B (SRB) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Dose-response curves were generated, and IC50 values were calculated using non-linear regression analysis.

-

Western Blot Analysis

-

Objective: To measure the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

-

Cell Lines: 786-O (renal), U87MG (glioma), and MDA-MB-453 (breast) cells, among others.[5]

-

Methodology:

-

Cells were treated with specified concentrations of this compound for a defined period (e.g., 6 or 48 hours).[1][5]

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were probed with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., p-AKT S473, p-S6K1 T389, p-4EBP1 T70, p-S6 S235/6).

-

Blots were incubated with secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of orally administered this compound in a living organism.

-

Animal Models: Immunocompromised mice (e.g., nude mice) were used.[1]

-

Methodology:

-

Cancer cells (e.g., H1975, MDA-MB-453) were subcutaneously injected into the flanks of the mice.

-

When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

-

This compound was administered orally, once daily (qd), at specified doses (e.g., 10, 20, 30, or 40 mg/kg).[1][2][3]

-

Tumor volume and body weight were measured regularly (e.g., twice weekly).

-

At the end of the study, tumors were excised for further analysis, such as TUNEL assays for apoptosis.[1]

-

The general workflow for these preclinical experiments is depicted in the diagram below.

Additional Preclinical Findings

-

Epithelial-Mesenchymal Transition (EMT) and Metastasis: In EGFR-mutant and EML4-ALK-driven NSCLC models, this compound treatment or disruption of mTORC2 reduced cell migration and hematogenous metastasis to the lung.[1][4] It also abrogated morphological and functional characteristics of EMT.[1][4]

-

Brain Metastasis: Disruption of mTORC2 was shown to inhibit the growth of EGFR/T790M-positive tumors in the mouse brain and prolong survival, which correlated with reduced tumor angiogenesis.[1][4]

-

Antitumor Immunity: this compound's ability to suppress PD-L1 and alleviate apoptosis in T cells within a tumor-T cell coculture system suggests it may improve antitumor immunity.[1][4]

Conclusion

The comprehensive preclinical data for this compound (LXI-15029) strongly support its development as a therapeutic agent for solid tumors. Its potent, dual inhibition of mTORC1 and mTORC2 effectively blocks the mTOR signaling pathway, leading to significant antitumor activity in a variety of cancer models, including those with acquired resistance to other targeted agents. The observed effects on cell proliferation, survival, metastasis, and tumor immune evasion highlight the multifaceted regulatory role of mTOR and the therapeutic potential of this compound.[1][4] These promising preclinical findings have warranted clinical investigation, with a first-in-human trial initiated to evaluate its safety and efficacy in patients with cancer.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Novel mTORC1/2 Inhibitor (this compound) Inhibits Tumor Growth, Epithelial-Mesenchymal Transition, Metastases, and Improves Antitumor Immunity in Preclinical Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

MTI-31: A Dual mTORC1/mTORC2 Inhibitor's Impact on Apoptosis and Cell Cycle Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MTI-31, also known as LXI-15029, is a novel and potent ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2][3] As a dual inhibitor, this compound targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival.[2][3] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of this compound on apoptosis and cell cycle progression, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects by binding to the catalytic domain of mTOR kinase, thereby inhibiting the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[3] This dual inhibition leads to a cascade of cellular events that ultimately suppress tumor growth and survival.

Key Molecular Targets and Downstream Effects:

-

mTORC1 Inhibition: Prevents the phosphorylation of S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[3]

-

mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473, a crucial step for its full activation. This, in turn, inhibits the feedback activation of Akt and affects downstream signaling pathways that regulate cell survival and proliferation.[3]

Effects on Cell Proliferation

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 | Reference |

| U87 | Glioblastoma | 0.5 µM | [2] |

| Multiple NSCLC models | Non-Small Cell Lung Cancer | <1 µmol/L | [1] |

Table 1: IC50 Values of this compound in Human Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through mechanisms involving the pro-apoptotic protein Bim and the glycogen synthase kinase 3 (GSK3).

Cell Cycle Progression Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, in certain cancer cell types. This arrest is associated with the downregulation of key cell cycle regulatory proteins. For instance, in HER2+/PIK3CA mutant breast cancer cells, this compound-induced G0/G1 arrest corresponds with the suppression of cyclin D1 and c-Myc.

Quantitative data detailing the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after this compound treatment at various concentrations and time points is not extensively available in the public domain.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Figure 1: this compound Inhibition of mTORC1 and mTORC2 Signaling. This diagram illustrates how this compound inhibits both mTORC1 and mTORC2, leading to downstream effects on protein synthesis and cell survival pathways.

Figure 2: this compound Induced Apoptosis Pathway. This diagram shows the proposed pathway for this compound induced apoptosis, involving the modulation of GSK3 activity and the pro-apoptotic protein Bim.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's effects on apoptosis and cell cycle.

Western Blot Analysis for mTOR Pathway Proteins

Objective: To detect the phosphorylation status and total protein levels of key components of the mTOR signaling pathway following this compound treatment.

Workflow:

Figure 3: Western Blot Experimental Workflow. This diagram outlines the major steps involved in performing a Western blot analysis.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, mTOR, phospho-Akt, Akt, phospho-S6K1, S6K1, phospho-4E-BP1, 4E-BP1, Bim, GSK3β, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Workflow:

Figure 4: Apoptosis Assay Experimental Workflow. This diagram shows the sequential steps for conducting an apoptosis assay using flow cytometry.

Detailed Steps:

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Workflow:

Figure 5: Cell Cycle Analysis Experimental Workflow. This diagram illustrates the main stages of a cell cycle analysis experiment.

Detailed Steps:

-

Cell Treatment: Expose cells to different concentrations of this compound for specified time periods.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Conclusion

This compound is a promising dual mTORC1/mTORC2 inhibitor with significant anti-proliferative and pro-apoptotic effects in various cancer models. Its ability to induce G0/G1 cell cycle arrest and apoptosis underscores its potential as a therapeutic agent. Further research is warranted to fully elucidate the quantitative effects of this compound on apoptosis and cell cycle progression across a broader range of cancer types and to optimize its clinical application. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and utilization of this novel mTOR inhibitor.

References

- 1. A Novel mTORC1/2 Inhibitor (this compound) Inhibits Tumor Growth, Epithelial-Mesenchymal Transition, Metastases, and Improves Antitumor Immunity in Preclinical Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase I dose escalation study and pilot efficacy analysis of LXI-15029, a novel mTOR dual inhibitor, in Chinese subjects with advanced malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Mti-31: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mti-31 (also known as LXI-15029) is a potent and highly selective, orally active dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] By targeting both complexes, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][4] This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of this compound, drawing from both preclinical and clinical data to offer a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound is an ATP-competitive mTOR kinase inhibitor. It binds to the catalytic domain of mTOR, preventing the phosphorylation of downstream substrates of both mTORC1 (like S6K1 and 4E-BP1) and mTORC2 (like AKT). This dual inhibition is crucial as it not only directly inhibits protein synthesis and cell growth but also blocks the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[3]

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and human clinical trials, demonstrating its suitability for oral administration.

Preclinical Pharmacokinetics

In preclinical studies, this compound has demonstrated oral antitumor efficacy in various cancer models, including non-small cell lung cancer (NSCLC), HER2+/PIK3CAmut breast cancer, and PTEN/VHL-null renal cancer.[4] Effective oral doses in these models ranged from less than 10 mg/kg to 40 mg/kg.[2][4] While specific pharmacokinetic parameters from these preclinical studies are not extensively published, the consistent in vivo efficacy at these oral doses underscores its oral activity.

Clinical Pharmacokinetics

A Phase I dose-escalation study in patients with advanced malignant solid tumors provided detailed pharmacokinetic data for orally administered this compound.[3]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Humans (Cycle 1, Day 1) [3]

| Dose (mg BID) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) | Tmax (h) | t1/2z (h) |

| 10 (n=3) | 33.1 ± 14.0 | 72.8 ± 30.7 | 78.4 ± 35.8 | 1.00 (0.50-1.02) | 3.39 ± 1.25 |

| 20 (n=3) | 59.9 ± 24.3 | 158 ± 73.1 | 163 ± 75.1 | 1.00 (1.00-1.02) | 3.29 ± 0.44 |

| 40 (n=3) | 123 ± 35.4 | 330 ± 117 | 337 ± 119 | 1.02 (0.98-2.00) | 3.58 ± 0.35 |

| 60 (n=4) | 163 ± 59.8 | 491 ± 200 | 500 ± 204 | 1.01 (0.50-2.00) | 3.86 ± 0.61 |

| 80 (n=4) | 162 ± 111 | 486 ± 360 | 496 ± 364 | 1.50 (1.00-4.02) | 3.89 ± 0.69 |

| 110 (n=3) | 275 ± 111 | 913 ± 293 | 927 ± 295 | 1.02 (1.00-2.00) | 4.31 ± 0.41 |

| 150 (n=4) | 344 ± 144 | 1200 ± 456 | 1220 ± 461 | 1.51 (1.00-2.02) | 4.41 ± 0.98 |

Data are presented as mean ± standard deviation for Cmax, AUC0-t, AUC0-inf, and t1/2z, and as median (range) for Tmax.

The data from the clinical trial indicate that this compound is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 1 to 1.5 hours.[3] Both the maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure, increased with escalating doses, suggesting dose-proportional pharmacokinetics. The terminal half-life (t1/2z) ranged from approximately 3.4 to 4.4 hours across the tested dose levels.[3]

Oral Bioavailability

While a definitive oral bioavailability percentage from preclinical or clinical studies is not publicly available, the pharmacokinetic data strongly support that this compound has good oral bioavailability. The rapid absorption and dose-proportional increase in exposure following oral administration in humans are indicative of efficient absorption from the gastrointestinal tract.[3] Furthermore, the demonstrated efficacy of oral this compound in preclinical animal models at relatively low doses further supports its good oral bioavailability.[4]

Experimental Protocols

Human Pharmacokinetic Study Protocol

Study Design: A Phase I, open-label, dose-escalation study was conducted in patients with advanced malignant solid tumors.[3]

Dosing: this compound was administered orally twice daily (BID) in 28-day cycles. Doses were escalated from 10 mg to 150 mg BID.[3]

Blood Sampling: For pharmacokinetic analysis, blood samples were collected at pre-dose and at multiple time points post-dose on Day 1 and Day 28 of the first cycle.[3]

Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2z, were calculated using non-compartmental analysis.[3]

Caption: Workflow for the human pharmacokinetic study of this compound.

Conclusion

This compound is a promising, orally active dual mTORC1/mTORC2 inhibitor. Pharmacokinetic data from a Phase I clinical trial demonstrate that it is rapidly absorbed and exhibits dose-proportional exposure in humans. The consistent efficacy observed in preclinical models following oral administration further substantiates its favorable oral bioavailability. These characteristics, combined with its potent and selective mechanism of action, position this compound as a strong candidate for further clinical development in the treatment of various cancers. This comprehensive guide provides a foundational understanding of the pharmacokinetic profile of this compound, which is essential for designing future clinical trials and optimizing its therapeutic potential.

References

- 1. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel mTORC1/2 Inhibitor (this compound) Inhibits Tumor Growth, Epithelial-Mesenchymal Transition, Metastases, and Improves Antitumor Immunity in Preclinical Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Mti-31: A Comprehensive Analysis of Cellular Targets Beyond mTORC1/mTORC2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mti-31, a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes mTORC1 and mTORC2, has demonstrated significant promise in preclinical cancer models. While its on-target effects on the mTOR signaling pathway are well-documented, a comprehensive understanding of its broader cellular interactions is crucial for its clinical development and for identifying potential new therapeutic applications. This technical guide provides a detailed overview of the known cellular targets of this compound, with a specific focus on elucidating targets beyond the canonical mTORC1/mTORC2 axis. This document summarizes key quantitative data, outlines experimental methodologies for target identification, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action.

Introduction: The Role of this compound as a Dual mTORC1/mTORC2 Inhibitor

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many human cancers. This compound has emerged as a highly selective inhibitor of both mTORC1 and mTORC2, offering a more comprehensive blockade of the mTOR pathway compared to earlier generation inhibitors like rapamycin, which primarily target mTORC1. This dual inhibition effectively abrogates the feedback activation of Akt, a common resistance mechanism to mTORC1-selective inhibitors.

On-Target Effects: this compound's Interaction with the mTOR Pathway

This compound's primary mechanism of action involves the direct inhibition of the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit of both mTORC1 and mTORC2.

Quantitative Analysis of this compound's Potency and Selectivity

The potency and selectivity of this compound for mTOR have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Assay Type | Reference |

| mTOR Binding Affinity (Kd) | 0.20 nM | Biochemical Binding Assay | [1] |

| mTOR Kinase Inhibition (IC50) | 39 nM | LANCE® TR-FRET Assay | [1] |

| mTORC1 Inhibition (p-S6K1 T389) | Potent, dose-dependent | Western Blot | [1] |

| mTORC2 Inhibition (p-Akt S473) | Potent, dose-dependent | Western Blot | [1] |

| Selectivity over PI3Kα | >5000-fold | Biochemical Binding Assay | [1] |

| Selectivity over PI3Kβ | >5000-fold | Biochemical Binding Assay | [1] |

| Selectivity over PI3Kγ | >5000-fold | Biochemical Binding Assay | [1] |

This compound's Impact on Downstream mTOR Signaling

By inhibiting both mTORC1 and mTORC2, this compound effectively modulates a wide range of downstream signaling events critical for cancer cell proliferation and survival.

Figure 1: this compound's inhibition of the mTOR signaling pathway.

Exploring Cellular Targets Beyond mTORC1/mTORC2

While this compound is highly selective for mTOR, its broader cellular effects and potential off-target interactions are of significant interest for a complete understanding of its pharmacological profile.

Kinase Profiling for Off-Target Identification

To investigate the selectivity of this compound against a wider range of kinases, a comprehensive kinase profiling study is a standard approach.

A common method for kinase inhibitor profiling is the KINOMEscan™ competition binding assay. This experimental workflow allows for the quantitative assessment of inhibitor binding to a large panel of kinases.

Figure 2: Experimental workflow for KINOMEscan™ profiling.

Antiviral Activity of this compound: An mTOR-Dependent Effect?

Recent studies have identified this compound as a potent inhibitor of coronavirus replication, including SARS-CoV-2. This antiviral activity presents a potential new therapeutic avenue for this compound. The mechanism of this antiviral effect is currently under investigation, with a strong likelihood of it being linked to the inhibition of the mTOR pathway.

The mTOR signaling pathway is known to be hijacked by various viruses to facilitate their replication. Viruses can manipulate this pathway to promote protein synthesis, inhibit autophagy (a cellular process that can degrade viral components), and create a favorable environment for their propagation.

Figure 3: Proposed mTOR-dependent antiviral mechanism of this compound.

By inhibiting the mTOR pathway, this compound can likely counteract these pro-viral effects, thereby suppressing viral replication. While an mTOR-independent antiviral mechanism cannot be entirely ruled out without further investigation, the current understanding of virology and mTOR signaling strongly suggests that this compound's antiviral properties are a consequence of its on-target activity.

Broader Biological Effects of this compound

Beyond direct kinase inhibition, the modulation of the mTOR pathway by this compound leads to a cascade of downstream biological effects that contribute to its therapeutic potential. These effects, while stemming from mTOR inhibition, represent important cellular outcomes.

| Biological Process | Effect of this compound | Mediated by |

| Epithelial-Mesenchymal Transition (EMT) | Inhibition | mTORC1/mTORC2 |

| Metastasis | Reduction | mTORC1/mTORC2 |

| Angiogenesis | Inhibition | mTORC1 |

| PD-L1 Expression | Downregulation | mTORC1/mTORC2 |

| T-cell Apoptosis | Alleviation | mTORC1/mTORC2 |

Future Directions and Conclusion

This compound is a highly potent and selective dual inhibitor of mTORC1 and mTORC2 with a well-defined on-target mechanism of action. While comprehensive screening has not revealed significant off-target kinase interactions, the full quantitative data from such studies would be invaluable for a complete understanding of its selectivity profile. The recently discovered antiviral activity of this compound is a promising area for further research, with the current evidence strongly pointing towards an mTOR-dependent mechanism.

For drug development professionals, the high selectivity of this compound is a significant advantage, potentially leading to a better safety profile. For researchers and scientists, this compound serves as a valuable tool to probe the multifaceted roles of the mTOR signaling pathway in both cancer and infectious diseases. Future investigations should focus on obtaining and analyzing detailed kinase selectivity data and further elucidating the precise molecular mechanisms underlying its antiviral effects. This will not only enhance our understanding of this compound but also pave the way for its potential clinical application in a broader range of diseases.

References

Methodological & Application

Mti-31: In Vitro Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mti-31 is a potent and highly selective, orally active dual inhibitor of mTORC1 and mTORC2.[1][2] As a critical regulator of cell growth, proliferation, and metabolism, the mTOR signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target.[3][4][5] this compound demonstrates significant anti-tumor activity in preclinical models, including non-small cell lung cancer (NSCLC), by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis.[6][7] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro studies.

| Parameter | Value | Assay Condition | Reference |

| Kd (mTOR) | 0.20 nM | mTOR binding assay | [1] |

| IC50 (mTOR) | 39 nM | LANCE assay of mTOR substrate phosphorylation (100 µM ATP) | [1] |

| Selectivity | >5000-fold | Over PIK3CA, PIK3CB, and PIK3G in mTOR binding assays | [1] |

| Cell Proliferation IC50 | <1 µmol/L | Multiple NSCLC cell models (EGFR/T790M, EML4-ALK, c-Met, or KRAS) | [6][7] |

| mTORC1/2 Substrate Inhibition (IC50) | ≤0.12 µM | 50% inhibition of P-S6K1(T389), P-S6(S235/6), P-4EBP1(T70), and P-AKT(S473) after 6h treatment in 786-O, U87MG, and MDA-MB-453 cells | [1] |

Signaling Pathway

This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes. This dual inhibition prevents the phosphorylation of key downstream effectors involved in protein synthesis, cell growth, and survival.

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Experimental Workflow

A general workflow for the in vitro evaluation of this compound is outlined below. This workflow starts with assessing the compound's effect on cell viability and proliferation, followed by mechanistic studies to confirm target engagement and downstream effects.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. researchhub.com [researchhub.com]

- 3. corning.com [corning.com]

- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application Notes and Protocols: Western Blot Analysis of mTOR Signaling with Mti-31

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] It forms two distinct multiprotein complexes, mTORC1 and mTORC2, which differ in their components, downstream targets, and sensitivity to rapamycin.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3]

Mti-31 (also known as LXI-15029) is a potent and highly selective, orally active dual inhibitor of both mTORC1 and mTORC2.[4][5] It exhibits a strong binding affinity for mTOR (Kd: 0.20 nM) and demonstrates over 5,000-fold selectivity against related PI3K isoforms.[4][5] this compound has shown significant anti-tumor activity in preclinical models of various cancers, including non-small cell lung cancer, breast cancer, and glioma.[6][7][8]

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on the mTOR signaling pathway. The included protocols and data will enable researchers to effectively assess the inhibitory activity of this compound and its impact on downstream signaling events.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on mTOR signaling and cell proliferation in various cancer cell lines.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| mTOR Binding Affinity (Kd) | 0.20 nM | [4][5] |

| mTOR Kinase Inhibition (IC50) | 39 nM | [4] |

| mTORC1/2 Inhibition in cellular assays | ≤120 nM | [9] |

Table 2: Effect of this compound on Downstream mTOR Signaling in Cancer Cell Lines (6-hour treatment)

| Cell Line | Target Protein | 50% Inhibition Concentration (≤ µM) | Reference |

| 786-O (Renal) | P-S6K1 (T389) | 0.12 | [4] |

| P-S6 (S235/6) | 0.12 | [4] | |

| P-4EBP1 (T70) | 0.12 | [4] | |

| P-AKT (S473) | 0.12 | [4] | |

| U87MG (Glioma) | P-S6K1 (T389) | 0.12 | [4] |

| P-S6 (S235/6) | 0.12 | [4] | |

| P-4EBP1 (T70) | 0.12 | [4] | |

| P-AKT (S473) | 0.12 | [4] | |

| MDA-MB-453 (Breast) | P-S6K1 (T389) | 0.12 | [4] |

| P-S6 (S235/6) | 0.12 | [4] | |

| P-4EBP1 (T70) | 0.12 | [4] | |

| P-AKT (S473) | 0.12 | [4] |

Table 3: Anti-proliferative Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Driver Mutation | IC50 (µM) | Reference |

| HCC827 | EGFR | <1 | [10][11] |

| PC9 | EGFR | <1 | [10][11] |

| H1975 | EGFR/T790M | <1 | [10][11] |

| H1993 | c-Met | <1 | [10][11] |

| A549 | KRAS | <1 | [10][11] |

Signaling Pathways and Experimental Workflow

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.

Caption: A stepwise workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the cancer cell line of interest (e.g., 786-O, U87MG, MDA-MB-453) in appropriate cell culture dishes and grow to 70-80% confluency in standard culture media.

-

Serum Starvation (Optional): To observe a more pronounced effect on the mTOR pathway, serum-starve the cells for 1-2 hours prior to treatment.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO.[5] Dilute the stock solution to the desired final concentrations in cell culture media. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for the desired duration (e.g., 6 hours).[4] Include a vehicle control (DMSO) in parallel.

-

Cell Lysis: Following treatment, wash the cells twice with ice-cold PBS. Lyse the cells in radioimmunoprecipitation assay (RIPA) lysis buffer supplemented with protease and phosphatase inhibitors.[12] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

Protocol 2: Western Blot Analysis

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-15% gradient or a 7.5% SDS-polyacrylamide gel for larger proteins like mTOR.[13] Run the gel according to the manufacturer's instructions.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[12] The transfer conditions should be optimized based on the protein of interest (e.g., for mTOR, a high molecular weight protein, a longer transfer time or higher voltage may be necessary).[13]

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12][14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[14] Recommended primary antibodies include:

-

Phospho-mTOR (Ser2448)

-

mTOR

-

Phospho-S6K1 (Thr389)

-

S6K1

-

Phospho-S6 (Ser235/236)

-

S6

-

Phospho-4E-BP1 (Thr70)

-

4E-BP1

-

Phospho-Akt (Ser473)

-

Akt

-

GAPDH or β-actin (as a loading control)

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[12]

-

Washing: Repeat the washing step as described in step 6.

-

Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphoproteins to the corresponding total protein and then to the loading control.

Conclusion

This compound is a powerful tool for investigating the role of mTOR signaling in cancer and other diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize Western blot analysis to study the mechanism of action of this compound and its impact on the mTORC1 and mTORC2 pathways. Careful optimization of experimental conditions will ensure reliable and reproducible results, contributing to a deeper understanding of mTOR-targeted therapies.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. The Roles of Post-Translational Modifications on mTOR Signaling [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A Novel mTORC1/2 Inhibitor (this compound) Inhibits Tumor Growth, Epithelial-Mesenchymal Transition, Metastases, and Improves Antitumor Immunity in Preclinical Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. abmole.com [abmole.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. glpbio.com [glpbio.com]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing and Administration of Mti-31 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mti-31 (also known as LXI-15029) is a potent and selective, orally active dual inhibitor of mTORC1 and mTORC2.[1] It has demonstrated significant anti-tumor efficacy in various preclinical mouse models of cancer, including non-small cell lung cancer (NSCLC), breast cancer, and glioma.[1][2] this compound's mechanism of action involves the inhibition of both mTOR complexes, leading to the suppression of downstream signaling pathways crucial for tumor growth, proliferation, and survival.[2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models based on published preclinical studies.

Data Presentation

Table 1: Summary of In Vivo Dosing of this compound in Mouse Models

| Cancer Model | Mouse Strain | This compound Dose | Administration Route | Dosing Frequency | Key Findings | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | Nude Mice | <10 mg/kg (MED) | Oral | Daily | Potent inhibition of in vivo tumor growth in multiple NSCLC models (EGFR/T790M, EML4-ALK, c-Met, or KRAS). | [2][3] |

| NSCLC (H1975 tumor model) | Nude Mice | 25 mg/kg | Oral | Daily | Inhibition of tumor growth. | [1] |

| KRAS Mutant Lung Cancer | Orthotopic Xenograft Mouse Model | 10, 20, and 40 mg/kg | Oral | Daily | Dose-dependent tumor suppression and strong suppression of mTOR biomarker expression over 35 days. | |

| KRAS Mutant Lung Cancer | Orthotopic Xenograft Mouse Model | 15 mg/kg | Oral | For 7 days (in combination with MRTX849) | Significantly inhibited tumor growth, reduced tumor angiogenesis and collagen deposition. | |

| HER2+/PIK3CAmut Breast Cancer | Nude Mice | 5-40 mg/kg | Oral | Daily | Efficacious in several tumor models. | [1] |

| Glioma (U87MG tumor model) | Nude Mice | 30 mg/kg | Oral | Daily | Inhibition of tumor growth. | [1] |

MED: Minimum Effective Dose

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol describes the preparation of this compound for oral gavage administration in mice.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)

-

Sterile water

-

Weighing scale

-

Spatula

-

Conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (20-22 gauge, straight or curved)

-

Syringes (1 mL)

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the mice, calculate the total amount of this compound needed for the study cohort. For example, for a 25 mg/kg dose in a 20 g mouse, you would need 0.5 mg of this compound per mouse.

-

Prepare the vehicle solution: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding the methylcellulose powder to the water while stirring or vortexing to ensure proper dissolution.

-

Prepare the this compound suspension:

-

Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

-

Add a small volume of the vehicle to the tube to create a paste.

-

Gradually add the remaining volume of the vehicle to the tube while continuously vortexing to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for a short period to aid in dispersion.

-

-

Administration via Oral Gavage:

-

Gently restrain the mouse.

-

Measure the appropriate volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle. The typical administration volume for mice is 100-200 µL.

-

Carefully insert the gavage needle into the mouse's esophagus.

-

Slowly administer the suspension.

-

Monitor the mouse for any signs of distress after administration.

-

Protocol 2: General Workflow for a Xenograft Efficacy Study

This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Cancer cell line of interest (e.g., H1975 for NSCLC)

-

Female athymic nude mice (4-6 weeks old)

-

Cell culture medium and reagents

-

Matrigel (optional)

-

Calipers

-

This compound formulation (prepared as in Protocol 1)

-

Vehicle control

Procedure:

-

Cell Culture and Implantation:

-

Culture the cancer cells under standard conditions.

-

Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (prepared as in Protocol 1) to the treatment group via oral gavage at the desired dose and frequency (e.g., daily).

-

Administer the vehicle alone to the control group following the same schedule.

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor growth and the body weight of the mice throughout the study.

-

The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).

-

Mandatory Visualization

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

- 1. Mouse models and anti-HER2 therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel mTORC1/2 Inhibitor (this compound) Inhibits Tumor Growth, Epithelial-Mesenchymal Transition, Metastases, and Improves Antitumor Immunity in Preclinical Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mti-31 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mti-31 (also known as LXI-15029) is a potent, orally active, and highly selective dual inhibitor of mTORC1 and mTORC2.[1][2] It exhibits high selectivity for mTOR kinase with a Kd of 0.2 nM and an IC50 of 39 nM.[1][3] this compound demonstrates over 5,000-fold selectivity for mTOR compared to other PI3K family isoforms.[1][2][3] As a dual inhibitor, this compound effectively blocks the phosphorylation of downstream targets of both mTORC1 (such as S6K1, S6, and 4E-BP1) and mTORC2 (such as Akt at Ser473), making it a valuable tool for studying the mTOR signaling pathway and a potential therapeutic agent in oncology.[1][2] These application notes provide detailed protocols for the solubilization of this compound in DMSO and its use in common cell culture-based assays.

Data Presentation

Table 1: this compound Solubility in DMSO

| Vendor | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions | Reference |

| MedChemExpress | 8.33 | 17.55 | Ultrasonic, warming, and heat to 60°C required. | [1] |

| Selleck Chemicals | 95 | 200.18 | Use fresh, anhydrous DMSO. | [3][4] |

Table 2: this compound Stock Solution Preparation Examples

| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |

| 1 mM | 2.1073 mL | 10.5363 mL |

| 5 mM | 0.4215 mL | 2.1073 mL |

| 10 mM | 0.2107 mL | 1.0536 mL |

Molecular Weight of this compound: 474.55 g/mol [3][4]

Table 3: Recommended this compound Concentrations for In Vitro Assays

| Cell Line(s) | Assay Type | Effective Concentration Range | Incubation Time | Outcome | Reference |

| MDA-MB-453 (Breast Cancer) | Cell Proliferation | 0.01 - 100 µM | 3 days | Significant inhibition of cell proliferation. | [1][2] |

| 786-O (Renal), U87MG (Glioma), MDA-MB-453 (Breast) | Western Blot | ≤ 0.12 µM | 6 hours | 50% inhibition of P-S6K1(T389), P-S6(S235/6), P-4EBP1(T70), and P-AKT(S473). | [1][2] |

| Non-Small Cell Lung Cancer (NSCLC) cell lines | Cell Proliferation | < 1 µM (IC50) | Not specified | Potent inhibition of cell proliferation. | [5][6] |

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound. This compound inhibits both mTORC1 and mTORC2, thereby blocking downstream signaling related to cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.

Experimental Protocols

1. Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block set to 60°C (optional, based on solubility data)[1]

-

Ultrasonic bath (optional, based on solubility data)[1]

Procedure:

-

Calculate the required mass of this compound: Based on a molecular weight of 474.55 g/mol , to prepare 1 mL of a 10 mM stock solution, 4.7455 mg of this compound is required.

-

Aliquot this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of sterile DMSO to the tube. For 4.7455 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Dissolution:

-

Vortex the solution thoroughly.

-

If the compound does not fully dissolve, consult the supplier's data sheet. For this compound, warming the solution to 60°C and using an ultrasonic bath may be necessary to achieve complete dissolution, especially at higher concentrations.[1]

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

-

2. Cell Proliferation Assay using this compound

This protocol outlines a general procedure for assessing the effect of this compound on cancer cell proliferation using a colorimetric assay such as MTT or MTS.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-453)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 3,000-5,000 cells/well). Incubate overnight to allow for cell attachment.

-

Preparation of this compound dilutions: Prepare a serial dilution of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO as the treated wells).

-

Treatment: Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Incubation: Incubate the plate for the desired period (e.g., 3 days).[1][2]

-

Cell Viability Assessment:

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value of this compound for the specific cell line.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

Caption: In vitro experimental workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]